molecular formula C17H16O3 B563725 Ketoprofen-d3 Methyl Ester CAS No. 1189950-12-6

Ketoprofen-d3 Methyl Ester

Cat. No.: B563725
CAS No.: 1189950-12-6
M. Wt: 271.33
InChI Key: BIOCOYIPJQMGTN-FIBGUPNXSA-N
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Description

Ketoprofen-d3 Methyl Ester is a deuterated form of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The deuterium atoms in this compound make it a valuable tool for tracing and studying metabolic pathways due to its stability and distinguishable mass .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of Ketoprofen with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ketoprofen-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ketoprofen-d3 Methyl Ester is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Ketoprofen-d3 Methyl Ester is similar to that of Ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism but provide a means to trace the compound in biological systems .

Comparison with Similar Compounds

Uniqueness: Ketoprofen-d3 Methyl Ester is unique due to the presence of deuterium atoms, which make it an invaluable tool for research. Its stability and distinguishable mass allow for precise tracing in metabolic studies, setting it apart from its non-deuterated counterparts .

Properties

CAS No.

1189950-12-6

Molecular Formula

C17H16O3

Molecular Weight

271.33

IUPAC Name

methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate

InChI

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3

InChI Key

BIOCOYIPJQMGTN-FIBGUPNXSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Synonyms

3-Benzoyl-α-methyl-d3-benzeneacetic Acid Methyl Ester

Origin of Product

United States

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